Methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate
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Overview
Description
Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C21H25N3O3. It is a derivative of piperazine, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 3-(4-phenylpiperazin-1-yl)propanoic acid in the presence of coupling agents such as hydroxy-O-benztriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC.HCl).
Esterification: The intermediate product is then esterified using methanol and a suitable acid catalyst to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the ester group.
Scientific Research Applications
Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its structural similarity to epidermal growth factor receptor (EGFR) inhibitors suggests that it may inhibit EGFR activity, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(4-methylpiperazin-1-yl)propoxy]benzoate: Another piperazine derivative with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)sulfonyl)amino)benzoate: A compound with similar pharmacological properties.
Uniqueness
Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a piperazine ring with a benzoate ester group makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(26)17-7-9-18(10-8-17)22-20(25)11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,22,25) |
InChI Key |
NZSVTFGDGVTNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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